molecular formula C7H14ClN3 B1317437 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1052545-58-0

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B1317437
M. Wt: 175.66 g/mol
InChI Key: LUFBUUOMYMYVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” can be represented by the SMILES notation: CCC1=NN(C(=C1C)N)C . The molecular weight of the compound is 175.66 g/mol.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown potential as antimicrobial and anticancer agents. Among these, certain compounds demonstrated higher anticancer activity than the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure Studies

  • Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate was investigated for its molecular structure, revealing intramolecular N-H...O bonds and almost planar rings formed by these bonds (Wu et al., 2005).

Synthesis of Pyrazole Derivatives

  • Regioselective synthesis of ethyl pyrazolecarboxylates has been achieved from ethyl 3-[(dimethylamino)methylidene]pyruvate and related compounds, providing a pathway to synthesize various pyrazole derivatives (Hanzlowsky et al., 2003).

Antibacterial and Antioxidant Activity

  • Tetra substituted pyrazolines were evaluated for their antibacterial and antifungal activity, as well as for their antioxidant activity. A structure-activity relationship of these compounds was also described, highlighting their varied biological potency (Govindaraju et al., 2012).

Synthesis of Isoxazoles and Pyrazoles

  • A study demonstrated the synthesis of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives using ultrasound irradiation, providing an environmentally benign method with high yields and shorter reaction times (Huang et al., 2014).

Water-Soluble Pyrazolate Rhodium(I) Complexes

  • The synthesis of new pyrazole derivatives containing aminoalkyl groups resulted in the formation of water-soluble pyrazolate rhodium(I) complexes, potentially useful in various chemical processes (Esquius et al., 2000).

properties

IUPAC Name

5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFBUUOMYMYVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808091
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

CAS RN

1052545-58-0
Record name 1H-Pyrazol-5-amine, 3-ethyl-1,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052545-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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